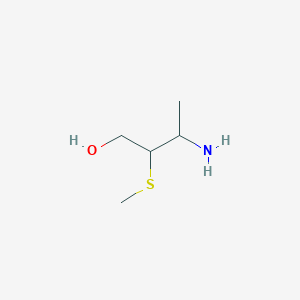

3-Amino-2-(methylsulfanyl)butan-1-ol

説明

“3-Amino-2-(methylsulfanyl)butan-1-ol” is a chemical compound with the molecular formula C5H13NOS. It has a molecular weight of 135.23 . The compound is also known as “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” and has a CAS Number of 627091-00-3 . It is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.科学的研究の応用

Asymmetric Synthesis of Chiral Amines

3-Amino-2-(methylsulfanyl)butan-1-ol: is utilized in the asymmetric synthesis of chiral amines via reductive amination. This process is crucial for producing enantiomerically pure compounds, which are essential in the development of various therapeutic agents . The compound serves as a substrate for ®-selective ω-transaminase enzymes, which facilitate the conversion of prochiral ketones to chiral amines under mild conditions, aligning with principles of green chemistry .

Enzyme Engineering

The compound has been pivotal in enzyme engineering, particularly in enhancing the catalytic efficiency and thermostability of ®-selective ω-transaminase from Aspergillus terreus. Mutations in the enzyme’s substrate binding region have led to significant improvements, demonstrating the compound’s role in advancing biocatalysis research .

Pharmaceutical Intermediate

As a key intermediate, 3-Amino-2-(methylsulfanyl)butan-1-ol is involved in the synthesis of dolutegravir , an anti-HIV drug. The compound’s role in the production of this medication highlights its importance in addressing global health challenges .

Green Chemistry Applications

The compound’s use in enzymatic reactions exemplifies the application of green chemistry principles. It enables high atom utilization and avoids harsh chemical conditions, reducing the environmental impact of chemical synthesis .

Therapeutic Compound Synthesis

Chiral amines derived from 3-Amino-2-(methylsulfanyl)butan-1-ol are integral to the structure of many therapeutic compounds. Their synthesis through biocatalytic methods offers a sustainable alternative to traditional chemical synthesis .

Industrial Scalability

The modified enzymes used to convert 3-Amino-2-(methylsulfanyl)butan-1-ol have shown potential for industrial-scale production, which could lead to more cost-effective and environmentally friendly manufacturing processes for pharmaceuticals .

Research on Enzyme Mutations

The compound has been used in research to validate key mutations in ®-selective ω-transaminases . This research has implications for the broader applicability of these mutations across homologous enzymes .

Chiral Building Blocks

Finally, 3-Amino-2-(methylsulfanyl)butan-1-ol serves as a chiral building block in the synthesis of complex molecules. Its role in constructing chiral centers is vital for the creation of diverse and potent bioactive molecules .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

3-amino-2-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAAJQUKBGIDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

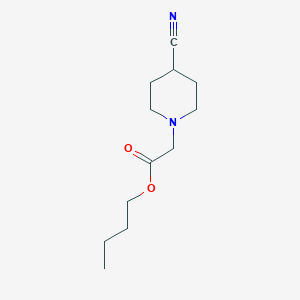

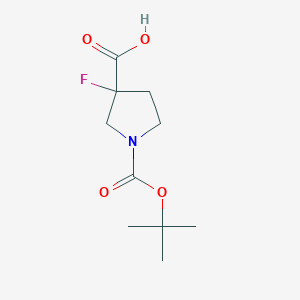

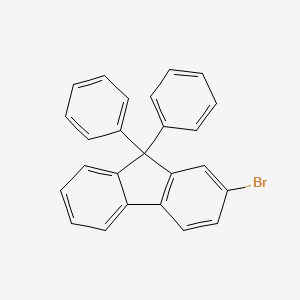

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

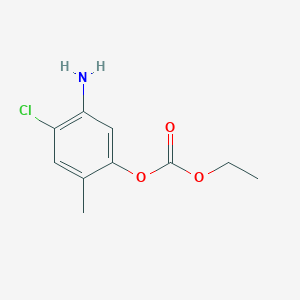

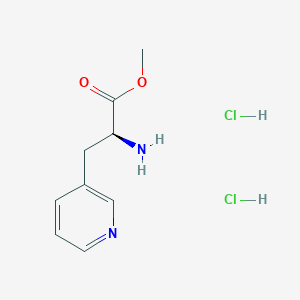

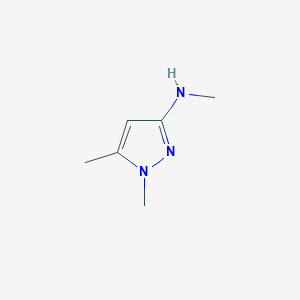

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)